

A Technical Guide to the Physicochemical Properties of Dimethyl D-glutamate Hydrochloride

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Compound of Interest

Compound Name: Dimethyl D-glutamate hydrochloride

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Introduction

Dimethyl D-glutamate hydrochloride is the hydrochloride salt of the dimethyl ester of D-glutamic acid, a non-essential amino acid. As a cell-permeant derivative of glutamic acid, it serves as a valuable research tool for investigating cellular processes involving glutamate, particularly in the fields of neurobiology and metabolic disease.^[1] Its ability to be transported into cells and subsequently hydrolyzed to release D-glutamate makes it an effective compound for studying glutamate-mediated signaling pathways and metabolic functions. This technical guide provides a comprehensive overview of the core physicochemical properties of **Dimethyl D-glutamate hydrochloride**, detailed experimental methodologies for their determination, and insights into its relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of **Dimethyl D-glutamate hydrochloride** are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

General Properties

This table outlines the primary identifiers and molecular characteristics of the compound.

Property	Value	Reference(s)
CAS Number	27025-25-8	[2]
Molecular Formula	C ₇ H ₁₄ CINO ₄	[2]
Molecular Weight	211.64 g/mol	[2]
IUPAC Name	dimethyl (2R)-2-aminopentanedioate;hydrochloride	[2]
Synonyms	D-Glutamic acid dimethyl ester hydrochloride, H-D-Glu(OMe)-OMe·HCl	[3]
Purity	>98.0%	[3]

Physical and Optical Properties

The physical state, melting point, and optical activity are key indicators of the compound's purity and identity.

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder	[3]
Melting Point	91 °C	
Specific Optical Rotation	-24.0° to -28.0° (c=2, in Methanol)	[3]

Solubility Profile

Solubility in various solvents is critical for the preparation of stock solutions and experimental media. Data is presented for the closely related DL-isomer, which is expected to have a similar solubility profile.

Solvent	Solubility (approx.)	Reference(s)
Dimethyl Sulfoxide (DMSO)	~10 mg/mL	[4][5]
Ethanol	~5 mg/mL	[4][5]
Methanol	Soluble	
Water	Soluble	
PBS (pH 7.2)	~10 mg/mL	[4][5]

Note: Aqueous solutions are not recommended for storage for more than one day.[4]

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

Parameter	Recommendation	Reference(s)
Storage Temperature	Room temperature (Recommended <15°C, in a cool, dark place)	
Conditions to Avoid	Hygroscopic; store under an inert gas (e.g., Argon or Nitrogen)	[1]
Long-term Stability	Stable for ≥ 4 years when stored at -20°C	[4]

Experimental Protocols

This section details representative methodologies for determining the key physicochemical properties of **Dimethyl D-glutamate hydrochloride**.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for measuring the melting range of a solid compound using a digital melting point apparatus.[6][7][8]

- Sample Preparation: Ensure the **Dimethyl D-glutamate hydrochloride** sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the open end of the tube into the sample pile.[9]
- Sample Compaction: Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[9][10]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine a rough melting range.[10] Allow the apparatus to cool.
- Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the expected melting point.[9]
- Measurement: Decrease the heating rate to approximately 1-2 °C per minute.
- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Specific Optical Rotation Measurement (Polarimetry)

This protocol outlines the measurement of specific rotation, a characteristic property of chiral molecules.[11][12][13][14]

- Solution Preparation: Accurately weigh approximately 0.4 g of **Dimethyl D-glutamate hydrochloride**. Dissolve it in methanol to make a final volume of exactly 20 mL. This creates a solution with a concentration (c) of 0.02 g/mL.
- Instrument Calibration: Calibrate the polarimeter using a blank solvent (methanol).
- Sample Loading: Rinse and fill the polarimeter sample tube (path length, $l = 1.0$ dm) with the prepared solution, ensuring no air bubbles are present.

- Measurement: Place the sample tube in the polarimeter and measure the observed optical rotation (α) at a controlled temperature (e.g., 20°C) using the sodium D-line (589 nm).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$ Where:
 - $[\alpha]$ is the specific rotation in degrees.
 - α is the observed rotation in degrees.
 - l is the path length in decimeters (dm).
 - c is the concentration in g/mL.

Purity Determination by Argentometric Titration (Mohr's Method)

This method determines the purity of the hydrochloride salt by titrating the chloride ions with a standardized silver nitrate solution.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Standard Solution: Prepare a standardized 0.1 M silver nitrate (AgNO_3) solution.
- Sample Preparation: Accurately weigh a sample of **Dimethyl D-glutamate hydrochloride** and dissolve it in distilled water to a known volume.
- Titration Setup: Pipette a precise volume (e.g., 25 mL) of the sample solution into a conical flask. Add 1 mL of 5% potassium chromate (K_2CrO_4) solution as an indicator.
- Titration: Titrate the sample solution with the standardized AgNO_3 solution while constantly swirling the flask. The white precipitate of silver chloride (AgCl) will form.
- Endpoint Detection: The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color, which indicates the formation of silver chromate (Ag_2CrO_4) after all chloride ions have precipitated.[\[15\]](#)
- Calculation: Use the volume and molarity of the AgNO_3 solution to calculate the moles of chloride in the sample, and subsequently determine the purity of the **Dimethyl D-glutamate hydrochloride**.

Purity and Enantiomeric Excess by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and enantiomeric purity of amino acid esters.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

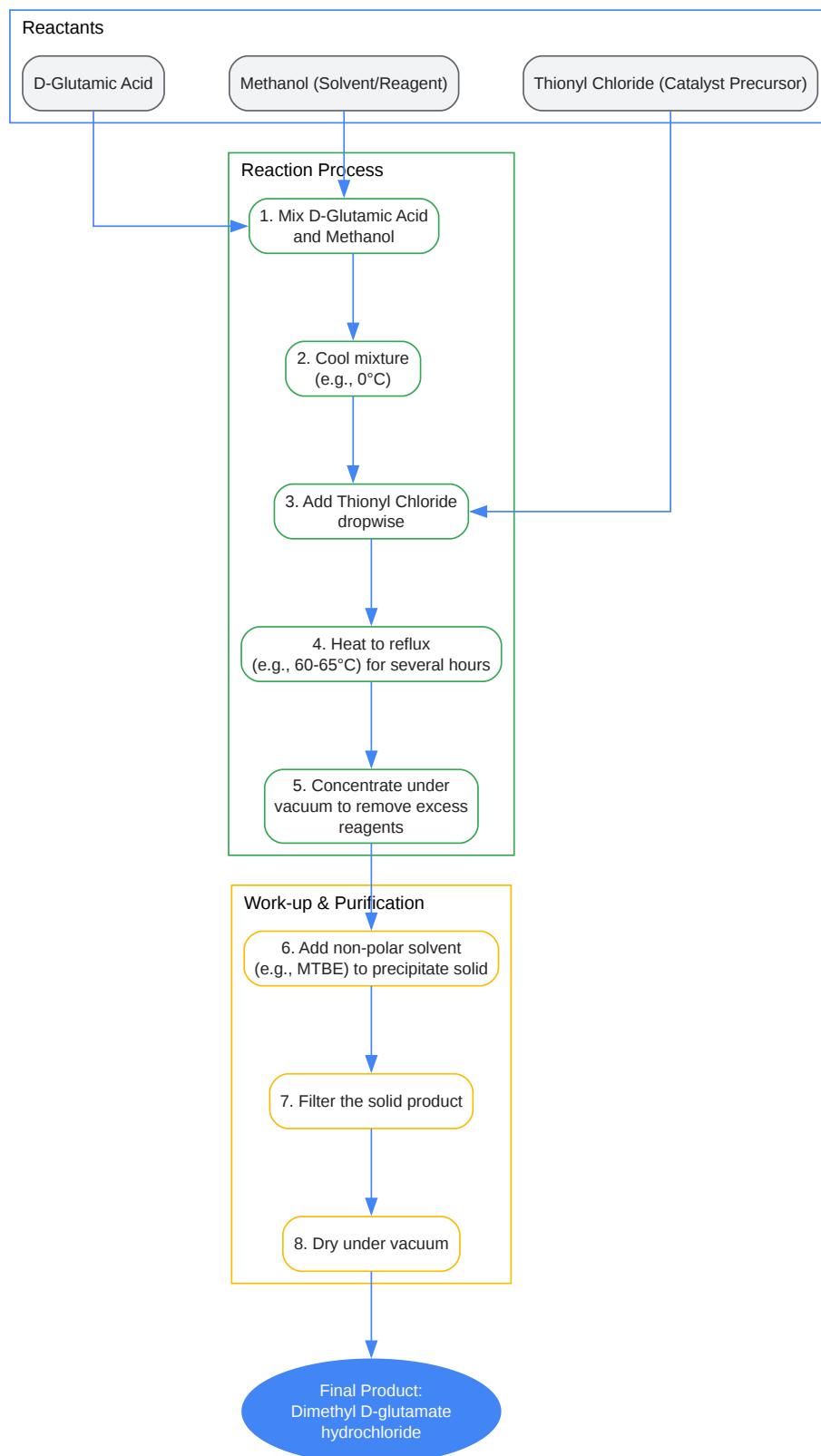
- System: An HPLC system equipped with a UV or fluorescence detector.
- Chiral Stationary Phase: A polysaccharide-derived chiral column (e.g., amylose or cellulose phenylcarbamate-based) is required for enantiomeric separation.
- Mobile Phase: A typical mobile phase consists of a mixture of hexane and an alcohol like 2-propanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape.
- Sample Preparation: Dissolve the sample in the mobile phase. Derivatization with a chromophore like N-fluorenylmethoxycarbonyl (Fmoc) or o-phthalaldehyde (OPA) may be necessary to enhance detection.[\[20\]](#)[\[21\]](#)
- Analysis: Inject the prepared sample into the HPLC system.
- Data Interpretation: The retention time of the major peak is compared to a reference standard to confirm identity. The area of the primary peak relative to the total area of all peaks determines chemical purity. For enantiomeric purity, the peak area of the D-enantiomer is compared to that of the L-enantiomer.

Synthesis and Analysis Workflow

The synthesis of **Dimethyl D-glutamate hydrochloride** is typically achieved via Fischer esterification of D-glutamic acid.

General Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of dimethyl glutamate hydrochloride from the corresponding amino acid. The reaction uses methanol as both a solvent and reactant, with thionyl chloride serving to generate HCl in situ, which catalyzes the esterification.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

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Caption: General workflow for the synthesis of **Dimethyl D-glutamate hydrochloride**.

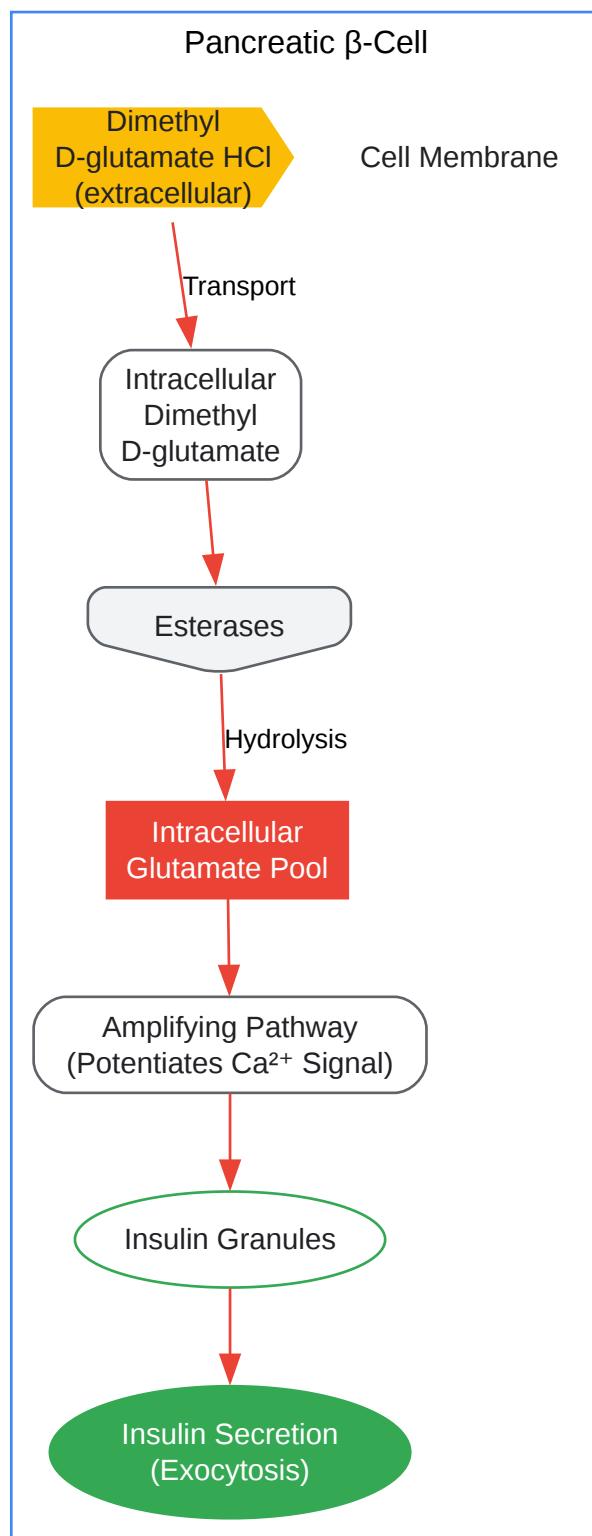
Biological Activity and Signaling Pathways

Dimethyl glutamate esters are valuable tools because they can cross the cell membrane, where intracellular esterases convert them into glutamate. This allows for the study of intracellular glutamate's role in various cellular processes.

Role in Insulin Secretion

In pancreatic β -cells, intracellular glutamate, generated from glucose metabolism, acts as a crucial amplifying signal for insulin secretion, particularly in response to incretins like GLP-1. [28][29][30][31] Dimethyl glutamate can be used experimentally to bypass upstream metabolic steps and directly increase intracellular glutamate levels, potentiating glucose-stimulated insulin secretion (GSIS).[32]

The diagram below illustrates the simplified pathway where an increase in intracellular glutamate contributes to insulin exocytosis.



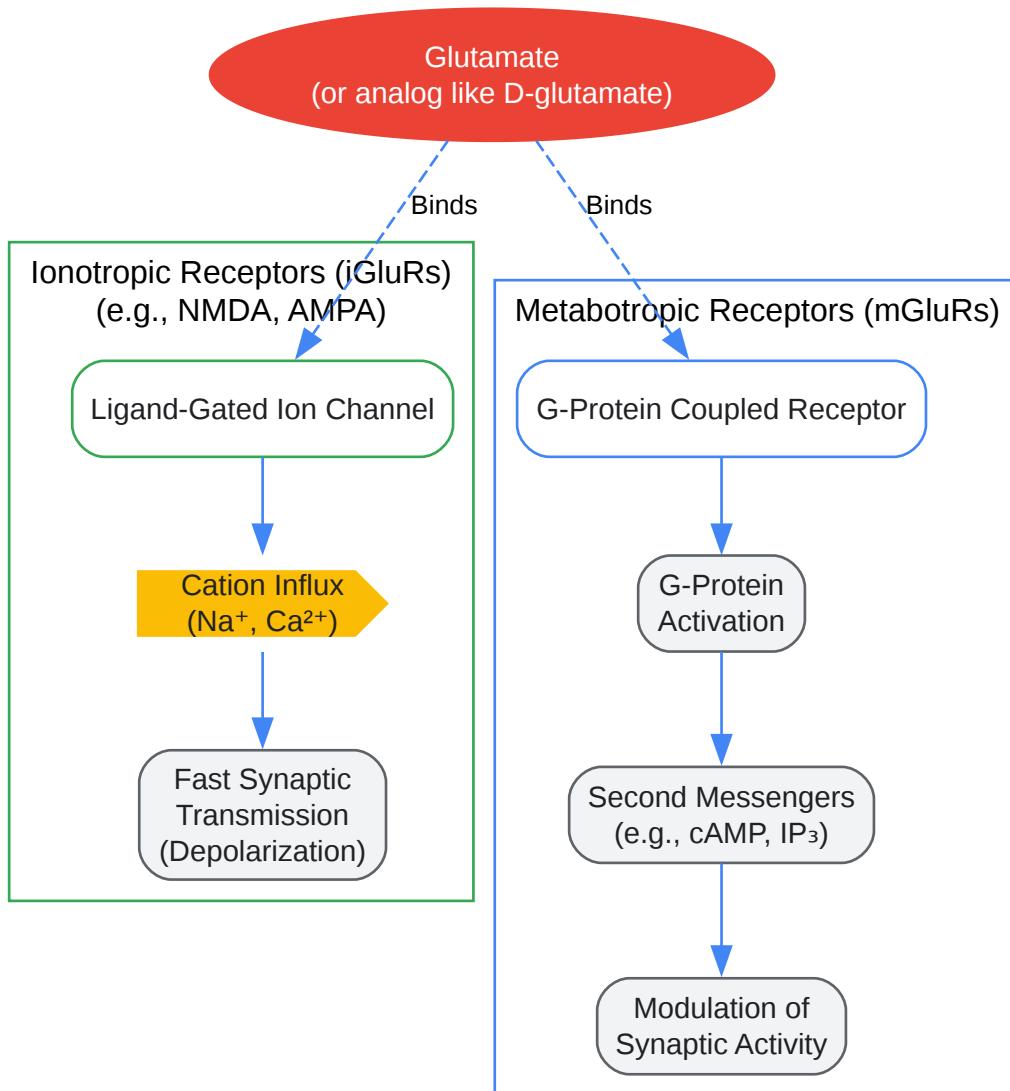
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Caption: Role of Dimethyl D-glutamate HCl in amplifying insulin secretion.

Interaction with Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[33][34][35][36][37] While the L-enantiomer is the primary endogenous ligand, D-amino acids can also interact with these receptors, often as antagonists or partial agonists. **Dimethyl D-glutamate hydrochloride** can be used in research to probe the stereospecificity of glutamate receptor binding sites and their downstream signaling cascades.

The following diagram provides a high-level overview of the two main types of glutamate receptor signaling pathways.



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Caption: Overview of Glutamate Receptor Signaling Pathways.

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